

# Hydroxy-PEG5-t-butyl ester molecular weight and formula

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## Compound of Interest

Compound Name: Hydroxy-PEG5-t-butyl ester

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## In-Depth Technical Guide: Hydroxy-PEG5-t-butyl ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Hydroxy-PEG5-t-butyl ester**, a heterobifunctional PEGylated crosslinker crucial for advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal hydroxyl group and a protected carboxylic acid, allows for controlled, sequential conjugation strategies.

## Core Compound Data

**Hydroxy-PEG5-t-butyl ester** is a versatile tool in medicinal chemistry and chemical biology. The hydrophilic polyethylene glycol (PEG) linker enhances solubility and biocompatibility in biological applications.<sup>[1]</sup> All quantitative data for this compound is summarized below.

Property	Value
Molecular Weight	366.45 g/mol [2]
Chemical Formula	C <sub>17</sub> H <sub>34</sub> O <sub>8</sub> [2]
CAS Number	850090-09-4
Synonyms	tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate, HO-PEG5-CO-OtBu
Form	Liquid
Density	1.071 g/mL
Refractive Index	n/D 1.448
Purity	≥95%
Storage Temperature	-20°C

## Key Applications and Experimental Protocols

**Hydroxy-PEG5-t-butyl ester** is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydroxyl group offers a site for initial functionalization, while the t-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps.[1]

### Experimental Protocol 1: Deprotection of the t-butyl Ester

A common and critical step when using this linker is the removal of the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Objective: To deprotect the t-butyl ester of **Hydroxy-PEG5-t-butyl ester** to yield the free carboxylic acid.

Materials:

- **Hydroxy-PEG5-t-butyl ester**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Deionized water
- Saturated sodium chloride (NaCl) aqueous solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Prepare a solution of the **Hydroxy-PEG5-t-butyl ester** Ugi product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (DCM/TFA).<sup>[3]</sup>
- Stir the solution at room temperature for approximately 5 hours.<sup>[3]</sup> Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).<sup>[3]</sup>
- Dissolve the resulting residue in dichloromethane.<sup>[3]</sup>
- Wash the organic phase twice with deionized water and once with a saturated NaCl solution.<sup>[3]</sup>
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter the solution, and concentrate it to yield the final product with a free carboxylic acid.<sup>[3]</sup> This product is often used in the next reaction step without further purification.<sup>[3]</sup>

## Experimental Protocol 2: General Protein PEGylation via Microreactor

PEGylation is a primary application for this linker, aimed at improving the pharmacokinetic properties of therapeutic proteins. This protocol describes a general method using a continuous

flow microreactor.

Objective: To covalently attach a PEG linker to a protein (e.g., Lysozyme) to enhance its therapeutic properties.

Materials:

- Target protein (e.g., Lysozyme) at 10 mg/mL
- Functionalized **Hydroxy-PEG5-t-butyl ester** (activated for reaction with protein functional groups)
- 100 mM sodium phosphate buffer (pH 8.0)
- Quencher solution
- Continuous flow microreactor system (e.g., 200 µl volume)

Procedure:

- Prepare all solutions (protein, activated PEG linker, and quencher) in 100 mM sodium phosphate buffer at pH 8.0.[\[4\]](#)
- Set up the microreactor system. The reaction is initiated by mixing the protein solution and the activated PEG linker solution at defined molar ratios (e.g., 1:1 or 4:1 PEG:protein).[\[4\]](#)
- Pump the reagent solutions into the microreactor at flow rates calculated to achieve the desired residence time (e.g., 1 to 15 minutes).[\[4\]](#)
- The PEGylation reaction occurs as the mixture flows through the microreactor.[\[4\]](#)
- The product stream exiting the reactor can be collected for analysis. A quencher solution can be introduced to stop the reaction if necessary.
- Analyze the reaction products using methods such as SDS-PAGE to determine the extent of PEGylation and identify mono-, di-, or poly-PEGylated species.[\[4\]](#)

## Visualization of Bioconjugation Workflow

The following diagram illustrates a generalized workflow for using a heterobifunctional linker like **Hydroxy-PEG5-t-butyl ester** in the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional PEG linker.

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